molecular formula C14H23ClN4O3 B12926203 2-Chloro-N-(2,2-diethoxyethyl)-6-(morpholin-4-yl)pyrimidin-4-amine CAS No. 89099-90-1

2-Chloro-N-(2,2-diethoxyethyl)-6-(morpholin-4-yl)pyrimidin-4-amine

Cat. No.: B12926203
CAS No.: 89099-90-1
M. Wt: 330.81 g/mol
InChI Key: GYOIYRSOGOLOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring, a morpholine ring, and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. For example, the synthesis might involve the reaction of 2-chloropyrimidine with 2,2-diethoxyethylamine under controlled conditions to form the intermediate, which is then further reacted with morpholine to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The diethoxyethyl group can be hydrolyzed to form corresponding alcohols and acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyrimidines, while oxidation could produce corresponding ketones or aldehydes.

Scientific Research Applications

2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
  • 2-Chloro-N-(2,2-dimethoxyethyl)acetamide

Uniqueness

Compared to similar compounds, 2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

89099-90-1

Molecular Formula

C14H23ClN4O3

Molecular Weight

330.81 g/mol

IUPAC Name

2-chloro-N-(2,2-diethoxyethyl)-6-morpholin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C14H23ClN4O3/c1-3-21-13(22-4-2)10-16-11-9-12(18-14(15)17-11)19-5-7-20-8-6-19/h9,13H,3-8,10H2,1-2H3,(H,16,17,18)

InChI Key

GYOIYRSOGOLOOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1=CC(=NC(=N1)Cl)N2CCOCC2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.